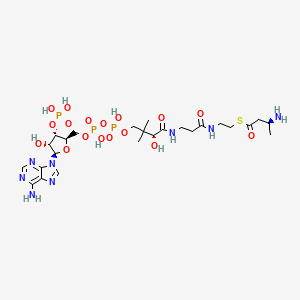

L-3-aminobutanoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-3-aminobutanoyl-CoA is a 3-aminobutyryl-CoA having that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of L-3-aminobutanoic acid. It is a conjugate acid of a this compound(3-).

Aplicaciones Científicas De Investigación

Metabolic Role

1. Pathway Involvement

L-3-Aminobutanoyl-CoA is primarily involved in the lysine fermentation pathway, which leads to the production of acetate and butyrate. It is synthesized from (S)-5-amino-3-oxohexanoate and acetyl-CoA, with acetoacetate as a byproduct. The breakdown of this compound produces ammonia and crotonyl-CoA, catalyzed by 3-aminobutyryl-CoA ammonia-lyase .

2. Energy Production

In metabolic processes, this compound contributes to energy production through its role in generating acetyl-CoA, which feeds into the tricarboxylic acid (TCA) cycle. This pathway is crucial for ATP generation and overall cellular energy balance .

Microbial Applications

1. Bioremediation

Research indicates that microorganisms capable of utilizing this compound can be employed in bioremediation efforts, particularly in the removal of heavy metals like lead from contaminated environments. The metabolic profiling of these organisms reveals pathways that facilitate the detoxification of pollutants .

2. Fermentation Processes

this compound plays a role in fermentation processes where specific bacteria convert amino acids into valuable byproducts such as butyrate, which has implications for gut health and microbiome balance. These fermentation products are linked to various health benefits, including anti-inflammatory effects .

Therapeutic Potential

1. Cancer Research

Emerging studies suggest that this compound may have implications in cancer metabolism. The compound's involvement in amino acid metabolism could influence tumor growth and proliferation by affecting the availability of metabolic substrates necessary for cancer cell survival .

2. Neurological Disorders

Given its role in amino acid metabolism, there is potential for this compound to be explored in the context of neurological disorders. Amino acids are critical for neurotransmitter synthesis, and alterations in their metabolism can impact conditions such as epilepsy and neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Role | Involved in lysine fermentation to acetate and butyrate | Produces energy through TCA cycle involvement |

| Microbial Bioremediation | Utilized by microorganisms for heavy metal detoxification | Effective in lead removal from contaminated sites |

| Fermentation Processes | Converts amino acids into beneficial byproducts like butyrate | Supports gut health through microbial activity |

| Cancer Research | Potential influence on tumor metabolism | May affect tumor growth via metabolic pathways |

| Neurological Disorders | Impacts neurotransmitter synthesis through amino acid metabolism | Possible link to conditions like epilepsy |

Case Studies

Case Study 1: Bioremediation of Lead Contamination

In a study investigating Pb(II) removal by specific microbial strains, researchers identified that this compound was a key metabolite involved in the detoxification process. The metabolic pathways utilized by these microorganisms were mapped out, demonstrating a significant reduction in lead concentrations over time .

Case Study 2: Impact on Gut Health

Another study focused on the fermentation capabilities of gut microbiota revealed that this compound derivatives were produced during the breakdown of dietary proteins. These metabolites were associated with increased production of butyrate, highlighting their role in enhancing gut barrier function and reducing inflammation .

Propiedades

Fórmula molecular |

C25H43N8O17P3S |

|---|---|

Peso molecular |

852.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate |

InChI |

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |

Clave InChI |

CCSDHAPTHIKZLY-VKBDFPRVSA-N |

SMILES isomérico |

C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |

SMILES canónico |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.